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4-Hydroxy Valsartan Benzyl Ester

Cat. No.: B12287043
M. Wt: 541.6 g/mol
InChI Key: SBTQJNOSFHANBX-UHFFFAOYSA-N
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Description

Contextualization within Valsartan (B143634) Derivatives and Related Compounds

Valsartan's synthesis and metabolism give rise to a variety of related chemical entities, including process impurities, synthetic intermediates, and metabolites. ontosight.aipharmaffiliates.com 4-Hydroxy Valsartan Benzyl (B1604629) Ester belongs to the family of valsartan derivatives, which are crucial for pharmaceutical quality control and research.

During the manufacturing of valsartan, several intermediates are formed. One such key intermediate is Valsartan Benzyl Ester, which is used in some synthetic pathways to produce the final active pharmaceutical ingredient. ontosight.aigoogle.comsynzeal.com This intermediate, which lacks the hydroxyl group of 4-Hydroxy Valsartan Benzyl Ester, undergoes steps to remove the benzyl protecting group to yield valsartan. google.com The presence of impurities such as Valsartan Related Compound C [USP], which is another name for Valsartan Benzyl Ester, must be carefully monitored to ensure the purity of the final drug product. ontosight.aisynzeal.com this compound can be considered a hydroxylated analogue of this important synthetic intermediate.

Significance as a Research Chemical and Synthetic Intermediate

The primary significance of this compound lies in its role as a research chemical and a specialized synthetic intermediate. chemicalbook.com It serves as a valuable tool for chemists developing and synthesizing valsartan-related molecules, particularly its metabolites. caymanchem.com The major metabolite of valsartan is Valeryl-4-Hydroxy Valsartan, which is formed in the body through hydroxylation. caymanchem.com

As a synthetic intermediate, this compound can be used to prepare reference standards of this major metabolite. By starting with the benzyl ester, chemists can perform various chemical transformations before removing the benzyl protecting group in a final step to yield the pure metabolite. This is a common strategy in medicinal chemistry to improve yields and simplify purification processes. The compound is often supplied as a mixture of diastereomers, which is relevant for research into the specific metabolic pathways and the activity of each stereoisomer. chem960.comcaymanchem.com

Exploration of Structural Relationship with Valeryl-4-Hydroxy Valsartan (Valsartan Metabolite)

The structural relationship between this compound and Valeryl-4-Hydroxy Valsartan is direct and defined by a single functional group modification. Valeryl-4-Hydroxy Valsartan, also known as 4-hydroxy valsartan, is the principal metabolite of valsartan. caymanchem.comontosight.ai It is formed in the liver where the cytochrome P450 enzyme, specifically CYP2C9, introduces a hydroxyl (-OH) group at the 4-position of the valeryl side chain of the parent drug.

This compound is the benzyl ester of this metabolite. chem960.com The key structural difference is the protection of the carboxylic acid group on the L-valine portion of the molecule. In Valeryl-4-Hydroxy Valsartan, this group is a free carboxylic acid (-COOH). In this compound, it is converted to a benzyl ester (-COOCH₂C₆H₅). This esterification prevents the carboxylic acid from participating in other reactions, a useful feature during multi-step synthesis. google.com Deprotection, typically through catalytic hydrogenation, would cleave the benzyl ester and convert this compound directly into Valeryl-4-Hydroxy Valsartan. google.com This precursor-product relationship underscores the compound's utility in accessing the metabolite for research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H35N5O4 B12287043 4-Hydroxy Valsartan Benzyl Ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H35N5O4

Molecular Weight

541.6 g/mol

IUPAC Name

benzyl 2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate

InChI

InChI=1S/C31H35N5O4/c1-21(2)29(31(39)40-20-24-9-5-4-6-10-24)36(28(38)18-13-22(3)37)19-23-14-16-25(17-15-23)26-11-7-8-12-27(26)30-32-34-35-33-30/h4-12,14-17,21-22,29,37H,13,18-20H2,1-3H3,(H,32,33,34,35)

InChI Key

SBTQJNOSFHANBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(C)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Hydroxy Valsartan Benzyl Ester

Retrosynthetic Analysis and Identification of Key Precursors

The design of a viable synthesis for 4-Hydroxy Valsartan (B143634) Benzyl (B1604629) Ester begins with a retrosynthetic analysis, a process of deconstructing the target molecule to identify potential starting materials.

Derivation from Valsartan and its Intermediates

4-Hydroxy Valsartan Benzyl Ester is structurally derived from Valsartan, a widely used antihypertensive drug. d-nb.info The core structure of Valsartan, which includes a biphenyl (B1667301) tetrazole moiety and an L-valine component, serves as the foundational framework. Key precursors in the synthesis of Valsartan itself, such as L-valine esters and substituted biphenyl derivatives, are therefore critical starting points for producing its hydroxylated benzyl ester analog. d-nb.infogoogle.com

The primary disconnection in a retrosynthetic sense involves the ester and the hydroxyl group. This suggests that a late-stage introduction of these functionalities onto a pre-formed Valsartan or a suitable intermediate is a plausible strategy. Valsartan Benzyl Ester is a known intermediate in some Valsartan syntheses and a logical precursor to its 4-hydroxy derivative. ontosight.aiepa.govnih.gov

Convergent and Linear Synthesis Approaches

Two primary strategic approaches can be considered for the synthesis of this compound: linear and convergent synthesis.

A linear synthesis would involve the sequential modification of a starting material through a series of reactions until the final product is achieved. For instance, one could start with L-valine, esterify it with benzyl alcohol, and then sequentially build the rest of the molecule, including the biphenyl tetrazole and the acyl chain, with the hydroxylation step performed at an appropriate stage. google.com

Chemical Synthesis Routes for this compound

The actual chemical construction of this compound relies on specific and reliable chemical reactions.

Esterification Reactions for Benzyl Moiety Introduction

The introduction of the benzyl ester is a crucial step. This is typically achieved through the reaction of the carboxylic acid group of a Valsartan precursor with benzyl alcohol. google.com Common methods for this esterification include:

Fischer-Speier Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic method.

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid for reaction with benzyl alcohol.

Reaction with Benzyl Halides: The carboxylate salt of a suitable precursor can be reacted with benzyl bromide or benzyl chloride in an SN2 reaction.

The choice of method depends on the specific substrate and the need to avoid side reactions with other functional groups in the molecule. For instance, starting with L-valine, it can be directly reacted with benzyl alcohol in the presence of an acid catalyst to form L-valine benzyl ester. google.com

Regioselective Hydroxylation Methodologies

The introduction of a hydroxyl group at the 4-position of the pentanoyl side chain requires a regioselective hydroxylation method. This is a challenging step as other positions on the alkyl chain could also be susceptible to oxidation.

While specific methods for the direct regioselective hydroxylation of the valeryl side chain of Valsartan Benzyl Ester are not extensively detailed in the provided search results, general organic chemistry principles suggest several potential approaches:

Enzymatic Hydroxylation: Cytochrome P450 enzymes are known to be involved in the metabolism of Valsartan in humans, specifically leading to the formation of 4-hydroxyvalsartan. nih.govresearchgate.net Utilizing isolated enzymes or whole-cell biotransformation systems could offer a highly regioselective method for this transformation. The enzyme CYP2C9 has been identified as being responsible for this hydroxylation. nih.govresearchgate.net

Chemical Oxidation of a Pre-functionalized Substrate: A more controlled chemical approach would involve starting with a precursor that already contains a functional group at the 4-position of the pentanoyl chain that can be readily converted to a hydroxyl group. For example, a ketone at the 4-position (4-Oxo-Valsartan Benzyl Ester) could be selectively reduced to the corresponding alcohol.

Multi-Step Synthesis Pathways

Formation of the Biphenyl Tetrazole Moiety: This is often achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzonitrile, followed by the formation of the tetrazole ring using an azide (B81097) source. d-nb.inforesearchgate.neteuropa.eu

Preparation of the Amino Acid Component: L-valine is esterified with benzyl alcohol to produce L-valine benzyl ester. google.com

Coupling of the Biphenyl and Amino Acid Fragments: The biphenyl tetrazole moiety is coupled with the L-valine benzyl ester, typically via reductive amination or nucleophilic substitution. d-nb.info

Acylation: The secondary amine is then acylated with a functionalized pentanoyl chloride. To achieve the desired 4-hydroxy product, one might use 4-oxopentanoyl chloride, which would introduce a ketone at the desired position.

Reduction: The ketone at the 4-position is then selectively reduced to a hydroxyl group using a suitable reducing agent like sodium borohydride.

This represents a convergent approach where key fragments are synthesized separately and then combined.

Process Optimization in this compound Synthesis

Process optimization is a critical aspect of chemical synthesis, aiming to improve efficiency, reduce costs, and ensure the quality of the final product. For a complex molecule like this compound, this would involve a multi-faceted approach.

Yield Enhancement and Reaction Efficiency Studies

Research into yield enhancement for this compound would be necessary. Drawing parallels from the synthesis of Valsartan, studies would likely focus on optimizing key reaction steps such as N-alkylation and N-acylation. Factors for investigation would include the choice of solvents, catalysts, reaction temperatures, and the molar ratios of reactants. For instance, various bases and coupling agents could be screened to maximize the conversion rate while minimizing side-product formation. Continuous flow chemistry, which has been successfully applied to the synthesis of Valsartan precursors to achieve high yields, could also be an area of exploration. d-nb.info Without specific experimental data, a quantitative analysis of yield enhancement remains speculative.

Stereochemical Control and Diastereomeric Purity Assessment

The structure of this compound contains at least two stereocenters: one inherited from the L-valine starting material and a second created by the introduction of the hydroxyl group on the pentanoyl chain. This results in the potential for multiple diastereomers. scbt.com

The fact that the compound is often sold as a "mixture of diastereomers" suggests that the synthetic methods used may not be stereoselective with respect to the new hydroxyl-bearing stereocenter. biosynth.com A significant research challenge would be the development of a stereoselective synthesis to control the configuration at this position. This could involve using chiral catalysts or auxiliaries during the hydroxylation or acylation step.

Furthermore, robust analytical methods would be required to assess the diastereomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase would be a standard technique for separating and quantifying the different diastereomers. nih.gov The development and validation of such an analytical method would be a prerequisite for any study on stereochemical control.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of pharmaceutical compounds is of growing importance for reducing environmental impact. For this compound, this would involve several key considerations.

Research would focus on replacing hazardous reagents and solvents with more benign alternatives. For example, in Valsartan synthesis, efforts have been made to replace toxic organotin compounds used in tetrazole formation and to use greener solvents. google.comsigmaaldrich.com Similar strategies would be applicable here. The development of catalytic processes, particularly using heterogeneous catalysts that can be easily recovered and reused, would enhance the atom economy and reduce waste. europa.eu Additionally, implementing continuous flow processes can lead to improved energy efficiency, better process control, and reduced solvent usage compared to traditional batch manufacturing. d-nb.infoeuropa.eu

Until specific research on the synthesis of this compound is published, these discussions remain based on established principles and extrapolations from the extensive literature on Valsartan.

Analytical Characterization and Quantification of 4 Hydroxy Valsartan Benzyl Ester

Chromatographic Methodologies

Chromatography is the cornerstone for the analysis of 4-Hydroxy Valsartan (B143634) Benzyl (B1604629) Ester. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for purity testing and quantitative analysis, while Gas Chromatography (GC) is typically reserved for the assessment of volatile impurities.

HPLC is a widely adopted method for the analysis of Valsartan and its related compounds, including its ester derivatives. nih.govresearchgate.net Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is particularly effective for separating these compounds based on their hydrophobicity.

A typical HPLC method for analyzing compounds structurally similar to 4-Hydroxy Valsartan Benzyl Ester would employ a C18 column. hrpub.orgresearchgate.netjocpr.com Detection is commonly performed using a UV detector, with wavelengths set between 225 nm and 273 nm, where the tetrazole-biphenyl moiety exhibits strong absorbance. jocpr.comnih.govpensoft.net

Table 1: Typical HPLC Method Parameters for Analysis of Valsartan-Related Esters

ParameterTypical ConditionSource(s)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) scirp.org
Mobile Phase Acetonitrile and Water/Buffer (e.g., phosphate (B84403) or acetate) with acid modifier (e.g., acetic acid, TFA) hrpub.orgjocpr.com
Detection UV at 225-273 nm jocpr.comnih.govpensoft.net
Flow Rate 1.0 mL/min researchgate.netjocpr.com
Injection Volume 10-20 µL scielo.br
Column Temperature Ambient to 40°C pensoft.netnih.gov

The development and validation of an HPLC method for this compound must adhere to the International Conference on Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. hrpub.orgnih.gov Validation protocols confirm that the method is specific, linear, accurate, precise, and robust.

Specificity: The method's ability to unequivocally assess the analyte in the presence of other components, such as degradants or other impurities, is demonstrated through forced degradation studies. hrpub.orgnih.gov

Linearity: A linear relationship between the concentration of the analyte and the detector response is established over a specified range. hrpub.orgrsc.org

Accuracy: The closeness of the test results to the true value is determined, often through recovery studies by spiking a known amount of the reference standard into a sample matrix. nih.gov

Precision: This is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.netingentaconnect.com

Robustness: The method's reliability is tested by deliberately varying parameters like mobile phase composition, pH, flow rate, and column temperature. hrpub.org

Table 2: Summary of Method Validation Parameters (ICH Guidelines)

Validation ParameterAcceptance CriteriaSource(s)
Linearity (Correlation Coefficient, r²) ≥ 0.999 hrpub.org
Accuracy (% Recovery) Typically 98.0% to 102.0% nih.gov
Precision (% RSD) ≤ 2.0% researchgate.net
LOD Signal-to-Noise Ratio of 3:1 ingentaconnect.com
LOQ Signal-to-Noise Ratio of 10:1 ingentaconnect.com
Robustness No significant impact on results from minor method variations hrpub.org

Both gradient and isocratic elution strategies can be employed for the analysis of this compound, depending on the analytical goal.

Isocratic Elution: This strategy uses a constant mobile phase composition throughout the analysis. It is simpler, more robust, and often used for routine quality control when analyzing a single compound or a simple mixture. researchgate.netscielo.brresearchgate.net

Gradient Elution: This approach involves changing the mobile phase composition during the run, typically by increasing the proportion of the organic solvent. Gradient elution is powerful for separating complex mixtures containing compounds with a wide range of polarities, such as in impurity profiling or stability studies where multiple degradation products may be present alongside the main analyte. nih.govnih.govscirp.org

Table 3: Comparison of Gradient and Isocratic Elution for HPLC Analysis

FeatureIsocratic ElutionGradient Elution
Mobile Phase Constant compositionVariable composition
Primary Use Routine QC, single analyte quantificationImpurity profiling, complex mixtures
Advantages Simple, robust, stable baselineHigher resolution, shorter run times for complex samples
Disadvantages Longer run times for complex mixtures, poor peak shape for late-eluting compoundsMore complex, requires column re-equilibration, potential for baseline drift

The name "this compound, Mixture of Diastereomers" indicates the presence of multiple stereocenters, making chiral chromatography essential for separating the individual diastereomers. lgcstandards.com This separation is critical as different stereoisomers can have different chemical and biological properties.

Chiral separation is typically achieved using a chiral stationary phase (CSP). For Valsartan and its analogues, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD-H), have proven effective. ingentaconnect.comphenomenex.com Normal-phase chromatography, using a mobile phase like n-hexane, 2-propanol, and an acidic modifier like trifluoroacetic acid (TFA), is often employed to enhance resolution between stereoisomers. rsc.orgingentaconnect.com

Table 4: Example Chiral HPLC Method for Diastereomer Separation

ParameterTypical ConditionSource(s)
Column Chiralpak AD-H (amylose-based) or Chiralcel OJ-H rsc.orgingentaconnect.com
Mobile Phase n-Hexane: 2-Propanol: Trifluoroacetic Acid (TFA) (e.g., 85:15:0.2, v/v/v) ingentaconnect.com
Flow Rate 1.0 mL/min ingentaconnect.com
Detection UV at 254 nm rsc.org
Column Temperature Ambient rsc.org
Expected Outcome Baseline resolution (Rs > 2.0) between diastereomeric peaks phenomenex.com

UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times and improved separation efficiency. This is achieved by using columns packed with sub-2 µm particles (e.g., Waters Acquity BEH C18, 1.7 µm). nih.gov The higher efficiency of UHPLC columns leads to sharper, narrower peaks, which enhances both resolution and sensitivity, making it an ideal technique for analyzing complex impurity profiles. nih.govjapsonline.com A stability-indicating UHPLC method can separate this compound from the parent drug and numerous degradation products in a single, rapid run, often under 10 minutes. nih.gov

Table 5: UHPLC Method Parameters for High-Throughput Analysis

ParameterTypical ConditionSource(s)
Column Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase Gradient of Acetonitrile and Ammonium Acetate (B1210297) Buffer
Flow Rate 0.25 - 0.5 mL/min
Detection UV/PDA or MS nih.gov
Run Time < 10 minutes nih.gov
Advantage Increased speed, resolution, and sensitivity compared to HPLC nih.gov

While liquid chromatography is the primary tool for analyzing this compound itself, Gas Chromatography (GC) is the standard method for quantifying residual volatile organic impurities. ijpsonline.com These impurities can be introduced during the synthesis or purification processes. Headspace GC (HS-GC) is the preferred technique as it avoids the injection of non-volatile sample matrix onto the GC column, thereby improving system robustness. ijpsonline.com In this method, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile analytes is injected into the GC system for analysis.

Table 6: Typical HS-GC Conditions for Residual Solvent Analysis

ParameterTypical ConditionSource(s)
Technique Static Headspace (HS) Sampling ijpsonline.com
Column e.g., DB-624 or equivalent-
Carrier Gas Helium or Nitrogen-
Detector Flame Ionization Detector (FID) ijpsonline.com
Oven Program Temperature gradient (e.g., 40°C to 240°C)-
Analytes Common organic solvents (e.g., Methanol (B129727), Ethanol, Acetone, Dichloromethane) ijpsonline.com

Thin-Layer Chromatography (TLC) for Screening and Preparative Separations

Thin-Layer Chromatography (TLC) serves as a versatile and rapid method for the qualitative screening of this compound and related impurities in valsartan. nih.govnih.gov It is particularly useful in monitoring the progress of synthesis reactions and for the preliminary identification of impurities. nih.gov For the analysis of valsartan and its related substances, silica (B1680970) gel plates are commonly employed as the stationary phase. A mixture of solvents such as ethyl acetate and n-hexane, often with the addition of a small amount of acetic acid or methanol to adjust polarity, typically constitutes the mobile phase, allowing for effective separation.

Visualization of the separated spots on the TLC plate is usually achieved under ultraviolet (UV) light at 254 nm, owing to the chromophoric nature of the biphenyl (B1667301) and tetrazole moieties present in the molecule. sphinxsai.com While specific Rf (retention factor) values for this compound are not extensively documented, they would be dependent on the exact solvent system used.

Furthermore, TLC can be adapted for preparative purposes. By applying a larger quantity of the sample mixture onto a thicker TLC plate, individual compounds can be separated and subsequently scraped from the plate and eluted with a suitable solvent. This allows for the isolation of small quantities of this compound for further structural analysis by spectroscopic techniques. researchgate.net

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound. Techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Definitive Structure Confirmation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like this compound. nih.gov Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra allows for the precise assignment of each hydrogen and carbon atom within the molecule's framework. asianpubs.org

In solution-state NMR, typically using a solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), the spectrum of this compound would exhibit characteristic signals. researchgate.netasianpubs.org

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons of the biphenyl and benzyl groups, the protons of the valine and hydroxypentanoyl side chains, and the benzylic methylene (B1212753) protons. The presence of the hydroxyl group would be confirmed by a specific proton signal, the chemical shift of which can be concentration and solvent-dependent. The complex splitting patterns would be resolved using techniques like COSY (Correlation Spectroscopy) to establish proton-proton connectivities. researchgate.net

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. researchgate.netresearchgate.net Key signals would include those for the carbonyl carbons of the ester and amide groups (typically in the 160-180 ppm range), the aromatic carbons, and the aliphatic carbons of the side chains. researchgate.net The carbon attached to the hydroxyl group in the pentanoyl chain would have a characteristic shift. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

2D-NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for linking the ¹H and ¹³C assignments. HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations, which is essential for piecing together the molecular fragments, such as connecting the benzyl ester to the valine moiety and the hydroxypentanoyl group to the nitrogen atom. asianpubs.orglgcstandards.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of valsartan and related structures. Actual values may vary.)

Atom/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Biphenyl Protons7.0 - 8.0125 - 142
Benzyl Ester Aromatic Protons~7.3128 - 136
Benzyl Ester CH₂~5.0 - 5.2~67
Valine α-CH~4.0 - 4.5~60
Valine β-CH~2.2~31
Valine γ-CH₃~0.9 - 1.0~19
N-CH₂-Aryl~4.5 - 4.9~47
Hydroxypentanoyl C4-H~3.8~65
Hydroxypentanoyl C4-CH₃~1.2~23
Amide C=O-~173
Ester C=O-~172
Tetrazole Carbon-~160

Solid-State NMR (SSNMR) is a powerful technique for characterizing the physical properties of materials in their solid form, such as amorphous or crystalline states. worktribe.comnih.gov For valsartan, SSNMR has been used to differentiate between distinct amorphous forms by observing differences in molecular mobility and short-range order. acs.orgepa.gov These studies use ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) to reveal information about conformational isomers (cis-trans about the amide bond) and hydrogen bonding patterns involving the tetrazole and acid groups. nih.gov Although specific SSNMR data for this compound is not available, the techniques applied to valsartan demonstrate the potential of SSNMR to characterize the solid-state structure of this derivative, which could exist in different polymorphic or amorphous forms. worktribe.comcphi-online.com

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, LC-MS/MS, HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation patterns. nih.govunair.ac.id

Molecular Ion: With a molecular formula of C₃₁H₃₅N₅O₄, the exact mass of this compound is 541.2690 g/mol . chem960.com In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as protonated molecules [M+H]⁺ at m/z 542.3 or as sodium adducts [M+Na]⁺ at m/z 564.3. researchgate.netscielo.br High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. asianpubs.orglgcstandards.com

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (LC-MS/MS) provides structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. scielo.brrjptonline.org The fragmentation of this compound is expected to be similar to that of valsartan and its other derivatives. researchgate.netresearchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
542.3[M+H]⁺Protonated parent molecule
451.2[M - C₅H₉O₂ + H]⁺Loss of the 4-hydroxypentanoyl group
434.2[M - C₇H₇O₂ + H]⁺Loss of the benzyl ester group
235.1[C₁₄H₁₁N₄]⁺Cleavage yielding the biphenylmethyltetrazole fragment
207.1[C₁₄H₁₁]⁺Further fragmentation of the biphenylmethyl fragment

The fragmentation pathways often involve the cleavage of the amide and ester bonds, which are the weaker points in the molecule. scielo.br For instance, a common fragmentation pattern in valsartan-related compounds is the loss of the acyl side chain and the cleavage of the bond between the valine nitrogen and the benzylic methylene group, leading to a characteristic ion at m/z 235. researchgate.netshopshimadzu.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. asiapharmaceutics.infoekb.eg For this compound, the spectrum would show characteristic absorption bands. researchgate.netrjptonline.org

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3400O-H (hydroxyl)Stretching
~3200-3000N-H (tetrazole)Stretching
~3030C-H (aromatic)Stretching
~2960C-H (aliphatic)Stretching
~1740C=O (ester)Stretching
~1650C=O (amide)Stretching
~1600, ~1470C=C (aromatic)Stretching
~1250C-O (ester)Stretching

The presence of a broad band around 3400 cm⁻¹ would indicate the O-H stretch of the hydroxyl group, while the strong absorptions for the ester and amide carbonyl groups would be prominent. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the conjugated systems and chromophores within the molecule. This compound possesses several chromophores, including the biphenyl system, the tetrazole ring, and the benzyl group. The absorption spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show a maximum absorption (λmax) at approximately 250 nm, which is characteristic of the biphenyltetrazole moiety found in valsartan. sphinxsai.comrjptonline.org The exact position and intensity of the absorption bands can be influenced by the solvent and the specific electronic environment of the chromophores. researchgate.net

Advanced Analytical Strategies for this compound

The comprehensive characterization and quantification of specific impurities, such as this compound, within pharmaceutical samples necessitate the use of sophisticated analytical strategies. These advanced methods are crucial for ensuring the quality, safety, and efficacy of the final drug product by providing a detailed understanding of the impurity profile.

Hyphenated Techniques (e.g., LC-NMR, GC-MS) for Complex Mixture Analysis

The analysis of complex mixtures, often encountered during pharmaceutical development and manufacturing, benefits immensely from the use of hyphenated analytical techniques. These methods combine the separation power of chromatography with the specificity of spectroscopic detection, enabling the unambiguous identification and quantification of individual components, even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly its tandem version (LC-MS/MS), is a cornerstone in modern pharmaceutical analysis for impurity profiling. nih.govresearchgate.net While specific LC-MS/MS studies on this compound are not extensively documented in publicly available literature, the established methodologies for valsartan and its other impurities provide a strong framework for its analysis. nih.govoup.comshimadzu.commdpi.comresearchgate.netresearchgate.netscielo.br An LC-MS/MS method for this compound would typically involve chromatographic separation on a C18 column followed by detection using an electrospray ionization (ESI) source in positive ion mode. mdpi.comscielo.br Multiple Reaction Monitoring (MRM) would be employed for quantification, providing high selectivity and sensitivity. oup.comscielo.br

The potential of online Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy for the structural elucidation of valsartan impurities has been demonstrated. researchgate.netresearchgate.net This technique, which directly couples the separation power of HPLC with the structure-elucidating capability of NMR, would be invaluable for the definitive identification of this compound in a complex mixture without the need for laborious isolation. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, although its application to a relatively non-volatile and thermally labile compound like this compound would likely require derivatization to increase its volatility and thermal stability.

The following table outlines a potential LC-MS/MS method for the quantification of this compound, based on established methods for valsartan and its related compounds. shimadzu.commdpi.comscielo.br

ParameterCondition
Chromatographic System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z) 542.3 [M+H]⁺ (Calculated for C₃₁H₃₅N₅O₄)
Product Ions (m/z) Specific product ions would be determined through infusion experiments.
Detection Mode Multiple Reaction Monitoring (MRM)

This table represents a hypothetical, yet scientifically grounded, LC-MS/MS method for this compound based on methods for similar compounds.

Orthogonal Analytical Approaches for Comprehensive Profiling

To ensure a comprehensive and robust impurity profile, regulatory guidelines often recommend the use of orthogonal analytical methods. Orthogonal methods are based on different physicochemical principles of separation, thus providing a more complete picture of the sample and reducing the risk of co-eluting impurities.

For the comprehensive profiling of this compound, a primary reversed-phase HPLC method could be complemented by an orthogonal method utilizing a different stationary phase or a different chromatographic mode. For instance, a phenyl-hexyl or a cyano-bonded stationary phase could offer different selectivity compared to a standard C18 column. researchgate.net

Furthermore, employing a different chromatographic technique altogether, such as Supercritical Fluid Chromatography (SFC), could provide a powerful orthogonal separation. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase and is well-suited for the separation of chiral and achiral compounds. Given that this compound exists as a mixture of diastereomers, SFC could potentially be employed for their separation and quantification. chemicalbook.com

The following table illustrates the concept of using orthogonal analytical approaches for the comprehensive profiling of this compound.

Primary Method Orthogonal Method Principle of Separation
Reversed-Phase HPLC (C18 column)Hydrophilic Interaction Liquid Chromatography (HILIC)Partitioning based on hydrophobicity vs. partitioning based on hydrophilicity.
Reversed-Phase HPLC (C18 column)Phenyl-Hexyl Column HPLCDifferent π-π and hydrophobic interactions.
Reversed-Phase HPLCSupercritical Fluid Chromatography (SFC)Different selectivity based on polarity and molecular shape in a non-aqueous mobile phase.
Ion-Pair Reversed-Phase HPLCCapillary Electrophoresis (CE)Separation based on hydrophobic interactions and ion-pairing vs. separation based on charge-to-size ratio. researchgate.net

By employing a combination of advanced hyphenated techniques and orthogonal analytical strategies, a thorough and reliable analytical characterization and quantification of this compound can be achieved, ensuring the quality and consistency of pharmaceutical products.

Impurity Profiling and Degradation Studies of 4 Hydroxy Valsartan Benzyl Ester

Identification and Quantification as a Process-Related Impurity or Degradation Product

"4-Hydroxy Valsartan (B143634) Benzyl (B1604629) Ester" has been identified as a significant process-related impurity and degradation product in the synthesis of Valsartan. Its presence can impact the quality and safety of the final drug product, necessitating rigorous control and monitoring.

Formation Mechanisms during Valsartan Synthesis Pathways

The formation of "4-Hydroxy Valsartan Benzyl Ester" is intrinsically linked to the synthetic route employed for Valsartan. Several synthetic pathways for Valsartan have been described, with many involving the use of a benzyl ester as a protecting group for the carboxylic acid functionality of the L-valine moiety. google.com One common route involves the reaction of a biphenyl (B1667301) derivative with an L-valine benzyl ester, followed by acylation and subsequent formation of the tetrazole ring. googleapis.com

During these synthetic steps, particularly if not strictly controlled, hydroxylation of the valsartan molecule can occur, leading to the formation of hydroxylated impurities. If the benzyl ester protecting group is still present at this stage, "this compound" can be formed. The hydroxylation can be a result of various factors, including the presence of certain reagents or reaction by-products. For instance, some synthetic routes for valsartan precursors involve steps that could introduce hydroxyl groups onto the biphenyl rings. europa.eu

Co-occurrence with Other Valsartan Impurities and Related Substances

Impurity profiling of Valsartan has revealed that "this compound" often co-exists with a range of other process-related impurities and degradation products. These can include other hydroxylated derivatives such as 4-Hydroxy Valsartan and 5-Hydroxy Valsartan, which are also known metabolites of the drug. asianjpr.comsynthinkchemicals.com

Other common impurities that may be found alongside "this compound" include:

Valsartan Benzyl Ester cymitquimica.comsynzeal.com

Valsartan EP Impurity A

Valsartan EP Impurity B

Valsartan EP Impurity C

Various amide impurities, such as valeramide and N,N-dimethylvaleramide nih.gov

The presence and quantity of these co-occurring impurities can vary significantly depending on the specific manufacturing process and the purity of the starting materials. unair.ac.idresearchgate.net

Table 1: Commonly Co-occurring Impurities with this compound

Impurity NameCAS NumberMolecular Formula
4-Hydroxy Valsartan188259-69-0C24H29N5O4
5-Hydroxy Valsartan1186103-57-0C24H29N5O4
Valsartan Benzyl Ester137863-20-8C31H35N5O3
Valsartan EP Impurity A137862-87-4C24H29N5O3
Valsartan EP Impurity B137863-20-8C31H35N5O3
Valsartan EP Impurity C952652-79-8Not Available

Forced Degradation Studies (Stress Testing) of this compound

Forced degradation studies, or stress testing, are crucial for understanding the stability of drug substances and their impurities. While specific studies focusing solely on "this compound" are not extensively detailed in the public domain, the degradation behavior of the parent compound, Valsartan, provides significant insights into how this esterified and hydroxylated impurity might behave under stress conditions. synthinkchemicals.commdpi.com

Hydrolytic Degradation under Acidic, Alkaline, and Neutral Conditions

Studies on Valsartan have shown that it undergoes degradation under both acidic and alkaline hydrolytic conditions. asianjpr.comhrpub.org It can be inferred that "this compound" would also be susceptible to hydrolysis, particularly at the ester linkage.

Under acidic conditions (e.g., using hydrochloric acid), the benzyl ester group is prone to cleavage, which would likely lead to the formation of 4-Hydroxy Valsartan. researchgate.net Similarly, alkaline conditions (e.g., using sodium hydroxide) would also facilitate the hydrolysis of the ester bond. hrpub.org The rate of hydrolysis is generally influenced by pH, with esters being susceptible to both acid-catalyzed and base-catalyzed hydrolysis. nih.gov Neutral conditions are typically less harsh, but some degree of hydrolysis may still occur over time. nih.gov

Table 2: Predicted Hydrolytic Degradation of this compound

ConditionPredicted Primary Degradation ProductRationale
Acidic (e.g., HCl)4-Hydroxy ValsartanAcid-catalyzed hydrolysis of the benzyl ester.
Alkaline (e.g., NaOH)4-Hydroxy ValsartanBase-catalyzed hydrolysis of the benzyl ester.
Neutral (Water)4-Hydroxy ValsartanSlower hydrolysis of the benzyl ester.

Oxidative Degradation Pathways

Oxidative stress, typically induced by agents like hydrogen peroxide, has been shown to cause degradation of Valsartan. asianjpr.comacgpubs.org The presence of the hydroxyl group in "this compound" could potentially make it more susceptible to oxidation compared to Valsartan itself.

The biphenyl and tetrazole moieties, as well as the valine side chain, are all potential sites for oxidative attack. mdpi.com Oxidative degradation could lead to the formation of various oxidized products, potentially involving further hydroxylation or cleavage of the molecule. The exact degradation pathway would depend on the specific oxidizing agent and reaction conditions.

Photolytic Degradation Mechanisms

Photostability studies are essential to determine the effect of light on drug substances and their impurities. While some studies suggest that Valsartan is relatively stable under photolytic conditions, others have reported the formation of degradation products upon exposure to UV radiation. asianjpr.comunair.ac.id

The photocatalytic degradation of Valsartan has been studied using catalysts like TiO2 and g-C3N4, revealing complex degradation pathways that include hydroxylation, decarboxylation, and cleavage of bonds. mdpi.comresearchgate.net It is plausible that "this compound" would also be susceptible to photolytic degradation, potentially through similar mechanisms. The presence of the benzyl ester and hydroxyl groups might influence its photostability profile compared to the parent drug.

Thermal Degradation Behavior

Specific studies detailing the thermal degradation behavior of this compound are not extensively available in the public domain. However, insights can be drawn from forced degradation studies on the parent compound, valsartan. Thermal stress testing on valsartan, such as heating at 60°C, has been conducted as part of stability-indicating method development. researchgate.netthepharmajournal.com In some studies, valsartan was found to be relatively stable to thermal stress, while in others, significant degradation was observed, particularly in the presence of an oxidizing agent like hydrogen peroxide at elevated temperatures. thepharmajournal.com

One study on the degradation of valsartan in water matrices using heat-activated sodium persulfate (SPS) showed that complete destruction of valsartan (500 μg/L) could be achieved within 30 minutes at 50°C. researchgate.net This indicates that while thermally stable to a degree, the molecule is susceptible to degradation under specific heat-involved oxidative conditions. researchgate.net The presence of the benzyl ester and the hydroxyl group on the this compound molecule introduces additional reactive sites, suggesting that its thermal stability might differ from that of valsartan. The ester linkage could be susceptible to thermal hydrolysis, and the secondary alcohol could undergo oxidation or elimination reactions upon heating. However, without direct experimental data, its precise thermal degradation profile remains speculative.

Mechanistic Investigations of Degradation Pathways of this compound

The degradation of complex pharmaceutical molecules like this compound can proceed through several chemical pathways, especially when subjected to stress conditions such as acid, base, oxidation, and heat.

While direct mechanistic studies on this compound are limited, the degradation pathways can be postulated based on the known reactivity of its functional groups and by analogy to its parent compound, valsartan.

Key postulated degradation pathways include:

Hydrolysis: This is a primary degradation route. The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the molecule into 4-Hydroxy Valsartan and benzyl alcohol. The amide bond connecting the N-pentanoyl group could also be hydrolyzed under more forced conditions, leading to the formation of (S)-2-amino-3-methyl-butanoic acid benzyl ester and other fragments. Studies on valsartan have confirmed that hydrolysis is a key degradation pathway, leading to the cleavage of the amide bond. scielo.brresearchgate.netusp.br

Oxidation: The secondary alcohol on the 4-hydroxy-pentanoyl chain is a prime site for oxidation, which would convert it to the corresponding ketone, forming 4-Oxo-Valsartan Benzyl Ester. The tertiary amine and the biphenyl system could also be susceptible to oxidation under strong oxidative stress.

Elimination: Dehydration of the 4-hydroxy group could occur, particularly under acidic and/or thermal conditions, leading to the formation of an unsaturated alkene derivative.

Degradation of the Tetrazole Ring: As observed with valsartan, the tetrazole ring can undergo decomposition, potentially through the loss of nitrogen gas, leading to cyclized or rearranged products. unair.ac.id

Forced degradation studies on valsartan have identified several degradation products resulting from such mechanisms. For instance, under acidic hydrolysis, valsartan degrades into products with m/z values of 352 and 306, corresponding to the cleavage of the amide and valine groups. scielo.brresearchgate.netusp.brresearchgate.net

The degradation of this compound results in various structural modifications. The analysis of these products is crucial for understanding the stability of the compound. The table below outlines potential degradation products based on the postulated mechanisms.

Potential Degradation Product Name Postulated Mechanism Structural Modification Molecular Formula
4-Hydroxy ValsartanEster HydrolysisLoss of the benzyl group from the carboxylic acidC24H29N5O4
Benzyl AlcoholEster HydrolysisByproduct of ester cleavageC7H8O
4-Oxo-Valsartan Benzyl EsterOxidationOxidation of the secondary alcohol to a ketoneC31H33N5O4
Valsartan Benzyl Ester Decarboxylation ProductDecarboxylationLoss of CO2 from the valine moietyC30H35N5O
(S)-N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-3-methyl-L-valine benzyl esterAmide HydrolysisCleavage of the N-pentanoyl groupC26H28N5O2

This table contains postulated data and requires experimental verification.

Impurity Isolation and Structural Characterization Strategies

The identification and control of impurities are critical aspects of pharmaceutical development. This involves isolating the impurities from the bulk substance and then elucidating their chemical structures.

Preparative High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for isolating degradation products and process-related impurities from valsartan and its derivatives. researchgate.netresearchgate.net The method is an scaled-up version of analytical HPLC, designed to purify significant quantities of a specific compound.

Typically, a reversed-phase (RP-HPLC) approach is used. researchgate.net

Column: A C18 (ODS) column with a large internal diameter (e.g., 10 mm or more) and a standard particle size (e.g., 5 µm) is commonly employed. scielo.brresearchgate.netresearchgate.net

Mobile Phase: The mobile phase often consists of a gradient or isocratic mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as water with a small percentage of acetic acid to control the pH and improve peak shape. researchgate.netresearchgate.net

Procedure: A concentrated solution of the crude mixture containing this compound and its impurities is injected onto the column. The flow rate is adjusted for the preparative scale (e.g., 5 mL/min or higher), and fractions are collected as they elute from the detector. researchgate.net These fractions, corresponding to the impurity peaks, are then concentrated to yield the isolated compounds for further analysis.

Once an impurity has been isolated, a combination of spectroscopic techniques is used to determine its definitive structure.

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for impurity profiling. nih.gov Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to ionize the degradation products. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the impurity. nih.govasianjpr.com Tandem mass spectrometry (MS/MS) is used to fragment the impurity ions, providing structural clues based on the fragmentation pattern. scielo.brresearchgate.net Studies on valsartan have shown that LC-MS is essential for detecting co-eluting degradation products that might be missed by standard UV detection. scielo.brresearchgate.netusp.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. 1D NMR (¹H and ¹³C) provides information on the number and types of protons and carbons, while 2D NMR techniques (like COSY, HSQC, and HMBC) reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure. The successful identification of process impurities in crude valsartan has been achieved using a combination of MS and NMR spectroscopy. researchgate.net

Role of 4 Hydroxy Valsartan Benzyl Ester As a Reference Standard

Development and Certification of Reference Standards for 4-Hydroxy Valsartan (B143634) Benzyl (B1604629) Ester

The establishment of 4-Hydroxy Valsartan Benzyl Ester as a reference standard is a meticulous process that involves synthesis, purification, and comprehensive characterization to confirm its structure and purity. While this compound is not currently listed as a named impurity in the major pharmacopoeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), it is available as a certified reference material (CRM) from specialized suppliers who produce and certify it under stringent quality management systems, often in accordance with ISO 17034 and ISO/IEC 17025.

The development and certification process for a reference standard like this compound typically includes:

Synthesis and Purification: The compound is synthesized and then purified using techniques like column chromatography or recrystallization to achieve a very high level of chemical purity.

Structural Elucidation: A battery of spectroscopic techniques is employed to unequivocally confirm the chemical structure. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy to identify functional groups.

Purity Assessment: The purity of the reference standard is determined using high-performance liquid chromatography (HPLC), often with a universal detector like a UV or mass spectrometer. The purity value is critical as it is used in the quantitative analysis of the impurity in test samples of the API.

Certificate of Analysis (CoA): The entire process is documented in a comprehensive Certificate of Analysis. This document provides all the necessary information for the user, including the certified purity value and its associated uncertainty, storage conditions, and the methods used for characterization.

Below is a table summarizing the typical data found on a Certificate of Analysis for a this compound reference standard.

Parameter Description Example Data
Product Name The common chemical name of the standard.This compound
CAS Number The unique Chemical Abstracts Service registry number. chemicalbook.comchemicalbook.com1356929-45-7 chemicalbook.comchemicalbook.com
Molecular Formula The elemental composition of the molecule. chemicalbook.comC₃₁H₃₅N₅O₄ chemicalbook.com
Molecular Weight The mass of one mole of the substance. chemicalbook.com541.64 g/mol chemicalbook.com
Structural Confirmation Methods used to confirm the identity.¹H NMR, ¹³C NMR, MS, IR
Certified Purity The assigned purity value, often determined by HPLC.≥98.0%
Method of Analysis The analytical technique used for certification.HPLC-UV/MS
Storage Conditions Recommended conditions to ensure stability.2-8°C, protected from light
Certificate Version Version control for the certificate.v1.0

Application in Analytical Method Development and Validation for Valsartan and Related Substances

A certified reference standard of this compound is essential for the development and validation of analytical methods, particularly chromatographic methods like HPLC, which are used to separate and quantify impurities in Valsartan drug substance and drug products. ajpaonline.comhrpub.org The availability of this reference standard allows analytical chemists to accurately identify and quantify this specific impurity.

During method validation, as per the International Council for Harmonisation (ICH) guidelines, the reference standard is used to demonstrate the method's suitability for its intended purpose. Its applications include:

Specificity/Selectivity: The reference standard is used to prove that the analytical method can distinguish this compound from Valsartan and other potential impurities without interference. This is often done by spiking a sample of the API with the impurity standard. scirp.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of the impurity that can be detected, while the LOQ is the lowest amount that can be accurately and precisely quantified. nih.gov The reference standard is used to prepare a series of dilute solutions to determine these limits experimentally. scirp.org

Linearity: The method's ability to produce results that are directly proportional to the concentration of the impurity is tested. A series of solutions of the reference standard at different concentrations are analyzed to establish a linear relationship. ajpaonline.com

Accuracy: Accuracy is determined by spiking the drug substance with a known amount of the this compound reference standard and measuring the recovery. ajpaonline.com

Precision: The precision of the method is assessed by repeatedly analyzing samples of the reference standard to check the closeness of the results (repeatability and intermediate precision). ajpaonline.comnih.gov

The table below outlines the role of the reference standard in the validation of an analytical method for impurities.

Validation Parameter Purpose Role of this compound Reference Standard Typical Acceptance Criteria (as per ICH)
Specificity To ensure the method is selective for the analyte.Used to confirm peak identity and resolution from other components.The peak for the impurity is well-resolved from other peaks.
Linearity To demonstrate a proportional response to concentration.Used to prepare calibration standards over a specified range.Correlation coefficient (r²) ≥ 0.99
Range The concentration interval over which the method is precise, accurate, and linear.Defines the lower and upper limits for reliable quantification.Typically from LOQ to 120% of the impurity specification limit.
Accuracy To determine the closeness of the test results to the true value.Used to perform recovery studies by spiking the API.80-120% recovery of the impurity.
Precision (Repeatability) To show the agreement between results of repeated analyses.A solution of the standard is injected multiple times.Relative Standard Deviation (RSD) ≤ 10% for impurities.
Limit of Quantitation (LOQ) The lowest concentration that can be reliably quantified.Used to prepare dilute solutions to establish the limit.Signal-to-noise ratio ≥ 10.

Traceability to Pharmacopoeial Standards (e.g., USP, EP) for Quality Control

Metrological traceability is a fundamental concept for reference standards, ensuring that a measurement result can be related to a reference through a documented, unbroken chain of calibrations. sigmaaldrich.com For pharmaceutical analysis, this often means traceability to primary standards established by pharmacopoeias like the USP and EP. ontosight.aicymitquimica.com

While this compound is not an official impurity named in the current USP or EP monographs for Valsartan, its use as a reference standard in a quality control environment still requires adherence to pharmacopoeial principles. The quality control of any pharmaceutical product involves not only testing for the impurities listed in the pharmacopoeia but also identifying and controlling any other detectable impurities.

The traceability of a secondary reference standard, such as one for this compound, is established through its rigorous characterization. The identity and purity are confirmed using validated analytical methods that are themselves calibrated using primary standards where applicable (e.g., for instrument calibration). Suppliers of such reference materials provide a Certificate of Analysis that documents this characterization, which allows laboratories to use the standard with confidence. sigmaaldrich.com

For context, the USP and EP monographs for Valsartan do list other related compounds for which official reference standards are available, such as:

Valsartan Related Compound A: The (R)-enantiomer of Valsartan. phenomenex.comtlcstandards.com

Valsartan Related Compound C (USP) / Impurity B (EP): This is Valsartan Benzyl Ester. cymitquimica.comsynzeal.comfda.gov

The control of these specified impurities is mandatory. The control of other, unspecified impurities like this compound is also required if they are present above a certain threshold (e.g., the identification threshold defined by ICH). Therefore, having a well-characterized reference standard for such potential impurities is a critical component of a robust quality control strategy that aligns with the expectations of regulatory bodies and pharmacopoeias.

Future Research Directions for 4 Hydroxy Valsartan Benzyl Ester

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of 4-Hydroxy Valsartan (B143634) Benzyl (B1604629) Ester is not yet established in the public domain, presenting an opportunity for the development of innovative and environmentally conscious synthetic methodologies. Future research should focus on moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.

Key Research Areas:

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as hydroxylases or lipases, could offer a highly selective and green route to the target molecule. Research into specific enzymes capable of regioselectively hydroxylating the 4-position of the valeryl side chain of a suitable Valsartan precursor would be a significant advancement. Similarly, enzymatic esterification could provide a mild and efficient method for introducing the benzyl group.

Flow Chemistry Synthesis: Continuous flow reactors offer enhanced safety, efficiency, and scalability compared to traditional batch processes. europa.eu Developing a multi-step continuous flow synthesis for 4-Hydroxy Valsartan Benzyl Ester would represent a state-of-the-art manufacturing approach, minimizing waste and improving process control. europa.eud-nb.info This could involve a sequence of in-line reactions, such as a Suzuki-Miyaura coupling to form the biphenyl (B1667301) core, followed by N-acylation, hydroxylation, and esterification steps. europa.eud-nb.inforesearchgate.net

Green Chemistry Metrics: All novel synthetic routes should be evaluated against green chemistry principles. This includes assessing atom economy, E-factor (environmental factor), and the use of renewable solvents and catalysts. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesPotential ChallengesKey Research Focus
Traditional Multi-step Synthesis Based on known Valsartan chemistry. google.comresearchgate.netLikely involves multiple protection/deprotection steps, harsh reagents, and significant waste.Optimization of existing reaction steps for higher yield and purity.
Enzymatic/Biocatalytic Synthesis High selectivity, mild reaction conditions, reduced environmental impact.Enzyme discovery and optimization, potential for low reaction rates, substrate specificity.Screening for suitable hydroxylases and lipases, enzyme immobilization, reaction engineering.
Continuous Flow Chemistry Improved safety, efficiency, scalability, and process control. europa.euRequires specialized equipment, optimization of flow parameters for each step.Development and integration of individual reaction modules for a complete, continuous process. d-nb.info

Development of Advanced Analytical Techniques for Trace-Level Detection and Quantification

The ability to detect and quantify this compound at trace levels is paramount, whether it is considered a process-related impurity, a metabolite in biological fluids, or for quality control of a potential new chemical entity. Future research should aim to develop highly sensitive and selective analytical methods.

Key Research Areas:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for trace-level quantification of pharmaceutical compounds and their impurities. nih.govnih.gov Future work should focus on developing a validated LC-MS/MS method, optimizing parameters such as ionization source (e.g., ESI, APCI), multiple reaction monitoring (MRM) transitions, and chromatographic conditions to achieve the lowest possible limits of detection (LOD) and quantification (LOQ). nih.govnih.govshimadzu.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. nih.govasianjpr.com Coupling UPLC with advanced mass spectrometry detectors like Quadrupole Time-of-Flight (Q-TOF) would enable not only quantification but also accurate mass measurements for confident identification and structural elucidation of the compound and its potential degradation products. asianjpr.com

Chiral Chromatography: The introduction of a hydroxyl group at the 4-position of the valeryl side chain creates a new chiral center, in addition to the one already present in Valsartan. This means this compound can exist as multiple diastereomers. It is crucial to develop chiral separation methods, such as chiral HPLC or Capillary Electrophoresis (CE), to separate and quantify these individual stereoisomers, as they may have different pharmacological or toxicological profiles. researchgate.netnih.govnih.gov

Table 2: Potential Performance of Advanced Analytical Techniques

Analytical TechniqueExpected Limit of Quantification (LOQ)Key AdvantagesResearch Focus
UPLC-MS/MS < 0.1 ppm nih.govresearchgate.netHigh sensitivity and selectivity, suitable for complex matrices.MRM optimization, matrix effect evaluation, validation according to ICH guidelines. nih.govresearchgate.netresearchgate.net
UPLC-Q-TOF-MS < 0.5 ppm asianjpr.comProvides accurate mass for identification of unknown related substances.Fragmentation pathway studies, structural elucidation of impurities. asianjpr.com
Chiral HPLC/CE 0.05 - 1.0% of total drug substance researchgate.netnih.govSeparation of stereoisomers.Selection of chiral stationary phase or chiral selector, optimization of separation conditions. nih.govnih.gov

Mechanistic Studies on Stereoisomeric Conversions and Stability Profiles

Understanding the stability of this compound is critical for its handling, formulation, and storage. The presence of multiple chiral centers and ester functionality suggests potential for both stereoisomeric conversion and degradation under various conditions.

Key Research Areas:

Forced Degradation Studies: Comprehensive stress testing under conditions mandated by the International Council for Harmonisation (ICH), such as acidic, alkaline, oxidative, thermal, and photolytic stress, is essential. asianjpr.comnih.govhrpub.org These studies will identify the key degradation pathways and products, informing on the molecule's intrinsic stability. asianjpr.comsemanticscholar.orgresearchgate.net Studies on related sartans have shown susceptibility to degradation under hydrolytic and oxidative conditions. asianjpr.comsemanticscholar.org

Stereochemical Stability: Research is needed to investigate the potential for epimerization at either of the chiral centers under different pH, temperature, and solvent conditions. This is particularly important as the biological activity of stereoisomers can differ significantly.

Hydrolytic Stability of the Benzyl Ester: The benzyl ester group is susceptible to hydrolysis, which would release 4-Hydroxy Valsartan. Kinetic studies should be performed to determine the rate of hydrolysis across a range of pH values and in the presence of relevant enzymes (esterases) to understand its stability in vitro and in vivo. The stability of Valsartan itself has been shown to be pH-dependent. researchgate.net

Table 3: Focus of Stability and Degradation Studies

Study TypeConditions to InvestigatePrimary OutcomeRationale
Forced Degradation Acidic (HCl), Alkaline (NaOH), Oxidative (H₂O₂), Thermal, Photolytic nih.govhrpub.orgIdentification of major degradation products and pathways.To understand intrinsic stability and develop stability-indicating analytical methods. asianjpr.comresearchgate.net
Stereochemical Stability Varying pH, temperature, and solvent systems.Rate of conversion between diastereomers.To ensure stereochemical purity of the desired isomer.
Ester Hydrolysis Kinetics Physiological pH range (1.2 - 7.4), presence of esterase enzymes.Rate of conversion to 4-Hydroxy Valsartan.To assess its potential as a prodrug and determine its shelf-life in potential formulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.